Trocimine

Description

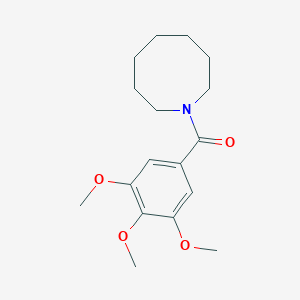

Structure

3D Structure

Properties

IUPAC Name |

azocan-1-yl-(3,4,5-trimethoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO4/c1-20-14-11-13(12-15(21-2)16(14)22-3)17(19)18-9-7-5-4-6-8-10-18/h11-12H,4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZSDNEJJUSYNSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCCCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046475 | |

| Record name | Trocimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14368-24-2 | |

| Record name | Trocimine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014368242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trocimine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=233082 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Trocimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TROCIMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8EE22OKO88 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Trocimine and Its Analogues

Established Multi-Step Synthetic Pathways for Trocimine

The foundational routes to this compound are multi-step sequences that build the molecule from simpler, commercially available precursors. These pathways are a testament to the power of classical and modern synthetic organic chemistry.

Retrosynthetic analysis is a problem-solving technique in which a target molecule is deconstructed into simpler precursor structures. wikipedia.org This process is repeated until readily available starting materials are identified. wikipedia.org For this compound, the primary disconnection points are identified at the key bond formations that construct the core ring systems. This analysis reveals a convergent synthesis strategy, where major fragments of the molecule are synthesized independently before being joined. The key synthons, or idealized fragments, are identified, which then guides the selection of appropriate chemical reagents to effect the desired transformations. amazonaws.com This logical, backward-looking approach is crucial for designing an efficient and practical synthetic route. openochem.org

The piperidine motif is a six-membered nitrogen-containing heterocycle that is a key structural component in a vast number of pharmaceuticals and natural alkaloids. wikipedia.orgresearchgate.netnih.gov In the synthesis of this compound, a substituted piperidine derivative serves as the foundational building block. The selection of a specific piperidine precursor is critical as it dictates the stereochemical outcome of the synthesis. The inherent conformational properties of the piperidine ring are exploited to control the spatial arrangement of substituents, which is essential for the construction of the final this compound architecture. Various synthetic methods, including the hydrogenation of pyridine precursors or cyclization of acyclic aminoalkenes, are employed to access the required piperidine intermediates. nih.gov

In a multi-step synthesis, it is often necessary to temporarily mask reactive functional groups to prevent them from interfering with reactions occurring elsewhere in the molecule. wikipedia.org This process, known as functional group protection, is a critical element in the synthesis of this compound. Given the presence of multiple reactive sites, an orthogonal protection strategy is employed, where different protecting groups can be removed under distinct conditions without affecting the others. wikipedia.org For instance, amine functionalities might be protected as carbamates, while hydroxyl groups are converted to ethers or silyl ethers. The choice of protecting group is paramount, requiring stability to the reaction conditions used in subsequent steps and ease of removal in high yield when desired.

Table 1: Selected Protecting Groups in this compound Synthesis

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |

|---|---|---|---|

| Amine | tert-Butoxycarbonyl | Boc | Acidic conditions (e.g., TFA) |

| Amine | Benzyloxycarbonyl | Cbz | Hydrogenolysis (e.g., H₂, Pd/C) |

| Alcohol | tert-Butyldimethylsilyl ether | TBDMS | Fluoride ion (e.g., TBAF) |

| Alcohol | Benzyl ether | Bn | Hydrogenolysis (e.g., H₂, Pd/C) |

| Carbonyl | Ethylene acetal | - | Aqueous acid |

Oxidation reactions are fundamental transformations in organic synthesis used to increase the oxidation state of a carbon atom, often by introducing oxygen or removing hydrogen. A key step in the established this compound synthesis involves the selective oxidation of a primary alcohol to an aldehyde. This transformation is crucial for a subsequent carbon-carbon bond-forming reaction. The choice of oxidant is critical to avoid over-oxidation of the aldehyde to a carboxylic acid. Mild and selective reagents are therefore required for this step.

Table 2: Comparison of Oxidizing Agents for Alcohol to Aldehyde Transformation

| Reagent | Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Pyridinium chlorochromate (PCC) | CH₂Cl₂, room temperature | Reliable, good yields | Chromium-based, toxic |

| Dess-Martin periodinane (DMP) | CH₂Cl₂, room temperature | Mild, fast, high yields | Potentially explosive, expensive |

| Swern Oxidation (DMSO, (COCl)₂, Et₃N) | CH₂Cl₂, -78 °C to room temp. | Mild, avoids heavy metals | Requires low temperatures, pungent byproduct |

The final key step in the assembly of the this compound core often involves an intramolecular cyclization. This is a reaction in which a single molecule containing two reactive functional groups reacts with itself to form a ring. nih.gov This strategy is highly efficient as it is entropically favored. In the synthesis of this compound, a carefully designed linear precursor undergoes a base- or acid-catalyzed cyclization to form a crucial part of the polycyclic framework. The stereochemical outcome of this ring closure is controlled by the pre-existing stereocenters in the piperidine core and the geometry of the transition state. manchester.ac.uk

Advanced Synthetic Approaches and Methodological Innovations for this compound Derivatization

Late-Stage Functionalization of this compound and Aryl Amide Motifs

Late-stage functionalization is a powerful strategy in drug discovery and development, allowing for the modification of complex molecules at a late step in the synthetic sequence. This compound has served as a substrate in studies aimed at developing novel late-stage functionalization methods for tertiary amides.

One notable example is the deoxygenative silylation of this compound. In a study exploring the use of amides as carbene precursors, this compound was efficiently transformed into its corresponding α-aminosilane. This reaction is induced by samarium diiodide (SmI₂) and catalytic palladium, proceeding through a single-electron transfer mechanism. The process involves the activation of the amide bond to form an active α-aminocarbene intermediate, which then undergoes a Si-H bond insertion with a silane. This methodology was successfully applied to this compound, affording the desired α-aminosilane in good yield, demonstrating its utility in the late-stage diversification of medicinally relevant molecules. nih.gov

Another approach to the late-stage functionalization of this compound involves a deoxygenative chromium-catalyzed cross-electrophile coupling of the aryl amide bond. nih.gov This method allows for the derivatization of the tertiary amide-containing drug molecule, showcasing the potential for creating diverse analogues of this compound with potentially altered biological activities.

| Functionalization Method | Reagents and Conditions | Product Type | Yield (%) | Reference |

| Deoxygenative Silylation | Sm/SmI₂, Pd catalyst, Silane | α-Aminosilane | 42-81 | nih.gov |

| Deoxygenative Cross-Electrophile Coupling | Chromium catalyst | Derivatized this compound | Not specified | nih.gov |

Nucleophilic Reactivity and Substitution Reactions at the Nitrogen Atom

The amide bond in this compound, like other tertiary amides, is generally considered to be robust and less reactive towards nucleophiles compared to other carbonyl compounds such as esters or acid chlorides. The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group, which reduces the electrophilicity of the carbonyl carbon and the nucleophilicity of the nitrogen atom.

However, the nitrogen atom can still participate in reactions under specific conditions, particularly when the amide bond is activated. The synthesis of a sulfinamide analog of this compound provides an illustrative example. In this one-pot, three-component synthesis, a sulfenate anion, generated from the reaction of a sulfoxide reagent and 3,4,5-trimethoxyphenylmagnesium bromide, undergoes a substitution reaction with in situ generated N-chloroazocane. This reaction effectively forms a new S-N bond, transforming the azocane (B75157) moiety into a sulfinamide. nih.govyoutube.comresearchgate.net While this reaction does not directly involve a substitution at the nitrogen of pre-formed this compound, it demonstrates the feasibility of forming bonds to the nitrogen of the azocane ring, a key structural component of this compound, in the context of synthesizing its analogues.

The reactivity of the amide nitrogen in N-acyl azocanes can be enhanced through amide activation strategies. These methods typically involve the use of reagents that increase the electrophilicity of the carbonyl carbon, thereby making the C-N bond more susceptible to cleavage or modification. Such activation can facilitate reactions that are otherwise difficult to achieve with unactivated amides.

Electron Transfer Induced Activation in Amide Deoxygenative Arylation

Electron transfer processes offer a powerful tool for the activation of otherwise unreactive functional groups, including amides. In the context of this compound, single-electron transfer (SET) has been utilized to induce deoxygenative functionalization.

The deoxygenative silylation of this compound, as mentioned earlier, is a prime example of this activation mode. The reaction is initiated by the transfer of an electron from a low-valent samarium species (SmI₂) to the amide carbonyl group of this compound. nih.gov This SET event generates a radical anion intermediate, which then collapses to form an α-aminocarbene. This highly reactive intermediate is then trapped by a silane to yield the final α-aminosilane product. The key to the success of this methodology lies in the activation of the typically robust amide bond through this electron transfer process. nih.gov

Similarly, the principles of electron transfer are central to the deoxygenative chromium-catalyzed cross-electrophile coupling reactions that have been applied to this compound. nih.gov These reactions often involve the reduction of a high-valent metal catalyst to a more reactive low-valent state, which can then participate in catalytic cycles involving electron transfer steps to activate the amide substrate.

Catalytic Transformations in this compound Synthesis and Derivatization

Catalysis plays a crucial role in the development of efficient and selective synthetic methods for this compound and its analogues. Both the initial synthesis and subsequent modifications of this compound can be facilitated by catalytic processes.

The foundational synthesis of this compound, which involves the acylation of azocane with a 3,4,5-trimethoxybenzoyl derivative, can be achieved through standard amide bond formation reactions. While the original synthesis by Luts et al. is not detailed here, such reactions are often catalyzed by coupling reagents or can be performed by activating the carboxylic acid component.

More advanced catalytic methods have been employed for the derivatization of this compound. As previously discussed, a palladium catalyst is utilized in the deoxygenative silylation of this compound. nih.gov In this process, the palladium catalyst is believed to play a role in the generation of the active α-aminocarbene intermediate.

Furthermore, chromium catalysis has been shown to be effective for the deoxygenative cross-electrophile coupling of this compound. nih.gov This highlights the utility of transition metal catalysis in activating and functionalizing the otherwise stable amide bond of this compound, opening avenues for the synthesis of a wide range of derivatives.

| Catalyst | Transformation | Substrate | Key Features | Reference |

| Palladium | Deoxygenative Silylation | This compound | Amide C-O bond cleavage, Si-H insertion | nih.gov |

| Chromium | Deoxygenative Cross-Electrophile Coupling | This compound | Aryl amide C-N bond functionalization | nih.gov |

Reactivity and Chemical Transformations of Trocimine

Oxidative Transformations of the Trocimine Scaffold

The trimethoxyphenyl moiety of this compound is susceptible to oxidative transformations, a characteristic shared by similar aromatic systems. While direct experimental data on the oxidation of this compound is not extensively documented, the metabolism of structurally related compounds provides valuable insights into its potential reactivity.

Formation of Aldehyde Derivatives and Subsequent Reactivity

Theoretically, selective oxidation of one of the methoxy (B1213986) groups on the benzene (B151609) ring could lead to the formation of an aldehyde derivative. However, a more plausible oxidative transformation involves the cleavage of the benzoyl group. For instance, studies on the in vivo metabolism of mescaline, which also contains a 3,4,5-trimethoxyphenyl group, have demonstrated its conversion to 3,4,5-trimethoxybenzoic acid. mdpi.com This suggests that under certain oxidative conditions, the this compound molecule could be cleaved at the carbonyl group, yielding 3,4,5-trimethoxybenzoic acid and the parent azocane (B75157) ring. The formation of aldehyde derivatives directly on the this compound scaffold through controlled oxidation remains a topic for future experimental investigation.

Nucleophilic Character of the this compound Nitrogen Atom

The nitrogen atom within the azocane ring of this compound is part of an amide linkage. This has a profound effect on its chemical properties, particularly its nucleophilicity.

Reactions with Electrophiles to Form Complex Molecules

The lone pair of electrons on the nitrogen atom in this compound is delocalized due to resonance with the adjacent carbonyl group. This significantly diminishes its nucleophilicity compared to a free secondary amine. nih.gov Consequently, reactions with weak electrophiles are generally not expected. However, under forcing conditions or with highly reactive electrophiles, the nitrogen atom could potentially engage in further reactions. The acylation of less nucleophilic nitrogen heterocycles is a known challenge in organic synthesis, often requiring specific activation methods. In the context of this compound, any such reaction would likely necessitate harsh conditions, and the outcomes would be highly dependent on the nature of the electrophile used.

Cyclization Reactions Leading to Enhanced Structural Complexity of this compound Derivatives

The this compound structure, with its medium-sized azocane ring, offers a platform for designing intramolecular cyclization reactions to create more rigid and complex bicyclic or polycyclic systems. While specific cyclization reactions starting from this compound have not been reported, general strategies for the synthesis of N-fused heterocycles and medium-ring systems can be considered. nih.gov For example, functionalization of the azocane ring followed by an intramolecular reaction could lead to novel bridged or fused ring systems. The development of such cyclization strategies for this compound derivatives remains an area ripe for exploration.

Preclinical Biological Activity and Mechanistic Investigations of Trocimine

Investigative Studies on Trocimine's Biological Activity Profile

Currently, there is a lack of publicly available scientific literature detailing specific investigative studies on the antimicrobial properties of this compound. Searches of scientific databases did not yield any preclinical data regarding its efficacy against bacterial, fungal, or other microbial pathogens. Therefore, its spectrum of activity remains uncharacterized.

There are no direct preclinical studies on the anti-inflammatory efficacy of this compound found in the available scientific literature. While some compounds containing a 3,4,5-trimethoxybenzyl moiety have been investigated for anti-inflammatory properties by acting as selective COX-2 inhibitors, specific studies on this compound's ability to modulate inflammatory pathways have not been published. mdpi.comnih.govresearchgate.net

An assessment of the analgesic activity of this compound in preclinical models is not available in the current body of scientific literature. No studies were identified that investigated its potential effects in models of nociceptive or neuropathic pain.

This compound, chemically identified as N-(3,4,5-trimethoxybenzoyl)-heptamethylene imine, is a derivative of heptamethylenimine. nih.gov Pharmacological studies have identified it as a new antidepressant agent. A 1969 study published in Arzneimittelforschung detailed pharmacological investigations of this compound (referred to as N-1157). nih.gov The research involved several animal models, including mice, rats, cats, and dogs, and compared its effects to the established antidepressant Imipramine. nih.gov The study indicated that this compound exhibits a profile consistent with antidepressant activity, such as its ability to antagonize effects induced by reserpine. nih.gov

Table 1: Summary of Pharmacological Investigations on this compound (N-1157) nih.gov

| Test/Parameter Investigated | Animal Models Used | Key Findings/Observations |

| Antagonism of Reserpine-induced effects | Rats | This compound demonstrated antagonistic effects against reserpine-induced depression. |

| Interaction with Amphetamine | Not specified | Pharmacological interactions were studied. |

| Effect on Blood Pressure | Cats, Dogs | Cardiovascular effects were monitored. |

| Effect on Body Temperature | Not specified | Thermoregulatory effects were assessed. |

| Prevention of Ataxia | Not specified | Effects on motor coordination were evaluated. |

| Prevention of Catalepsy | Not specified | Investigated for its ability to prevent catalepsy. |

| Influence on Hexobarbital sleeping time | Not specified | Studied for its interaction with barbiturates. |

| Comparison with other antidepressants | Not specified | Effects were compared to Imipramine and Nialamide. |

This table is based on the MeSH terms and substances listed in the abstract of the 1969 study and indicates the scope of the investigation rather than specific quantitative results, which were not available.

Direct preclinical studies on the anticancer properties of this compound have not been reported. However, the exploration of such properties could be considered based on the principle of structural analogy. This compound contains a 1-(3',4',5'-trimethoxybenzoyl) moiety, which is a structural feature found in other compounds that have been investigated for antimitotic and anticancer activities. nih.govnih.gov For instance, a class of 1,2,4-triazole (B32235) derivatives incorporating this same benzoyl group has been synthesized and evaluated for antiproliferative activity, with some showing potent inhibition of cancer cell growth and antivascular effects. nih.gov Another compound, 5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazol (BZML), has demonstrated strong anticancer activity in colorectal cancer cells by targeting tubulin and DNA. nih.gov These findings suggest that the 3,4,5-trimethoxybenzoyl group might contribute to cytotoxic activity, providing a rationale for future investigations into this compound's potential in this area. However, it must be emphasized that this is speculative and not supported by direct evidence for this compound itself.

Molecular Mechanism of Action Elucidation

Detailed studies elucidating the precise molecular mechanism of action for this compound are limited in the available literature. The primary identified activity is as an antidepressant. The 1969 pharmacological study suggests its mechanism may involve the modulation of monoaminergic systems, as indicated by its antagonism of reserpine-induced effects and its comparison with monoamine oxidase inhibitors and tricyclic antidepressants like Imipramine. nih.gov Reserpine is known to deplete monoamines (norepinephrine, serotonin, and dopamine) from nerve terminals, and antagonism of its effects is a classic screening method for antidepressant drugs that act by increasing synaptic availability of these neurotransmitters. Beyond this, specific molecular targets, receptor binding affinities, and effects on intracellular signaling pathways have not been fully characterized.

Ligand-Target Interaction Studies

Studies concerning the direct molecular interactions of this compound are foundational to understanding its mechanism of action. Interaction studies generally focus on the compound's binding affinity with specific biological targets. smolecule.com

Enzyme Binding Affinity and Functional Modulation

Information regarding the specific enzyme binding affinity of this compound and its capacity to modulate enzyme function is not extensively detailed in publicly accessible scientific literature. General concepts in pharmacology suggest that the fluorine atom in similar fluoroaniline (B8554772) compounds can enhance binding affinity to various enzymes. However, specific data for this compound is not provided.

Receptor Binding Profiling (e.g., Dopamine (B1211576) Receptors, Sigma-2 Receptor)

A comprehensive receptor binding profile for this compound, particularly concerning its affinity for dopamine and sigma-2 receptors, is not available in the reviewed literature. Dopamine receptors, classified into D1-like and D2-like families, are crucial targets for many psychoactive compounds. googleapis.com Similarly, the sigma-2 receptor (S2R), also known as transmembrane protein 97 (TMEM97), is a recognized target for therapeutic agents in various diseases. googleapis.com10huan.com While this compound is classified as a non-tricyclic antidepressant, its specific interactions with these receptor systems have not been publicly documented. peter-lehmann-publishing.com

Protein Interaction Mapping

Detailed protein interaction maps for this compound are not present in the available scientific data. Protein-protein interactions (PPIs) are fundamental to cellular processes, and mapping these networks helps to elucidate the molecular basis of a compound's effects. peter-lehmann-publishing.com Methodologies for mapping these interactions include techniques like the mammalian protein-protein interaction trap (MAPPIT) and luminescence-based mammalian interactome mapping (LUMIER). ncats.io

Intracellular Signaling Pathway Perturbations

The effects of this compound on intracellular signaling pathways are not specifically described in the current body of scientific literature. The perturbation of signaling pathways, such as the MAPK/ERK pathway, is a common mechanism for therapeutic compounds and is critical for regulating cellular processes like proliferation and survival. smolecule.com

Investigation of Synergistic and Antagonistic Effects with Co-administered Compounds

There is no specific information available regarding studies on the synergistic or antagonistic effects of this compound when co-administered with other compounds. Such studies are crucial for understanding potential drug-drug interactions and for the development of combination therapies.

Preclinical Model Systems for Mechanistic Research

Specific preclinical model systems utilized for the mechanistic research of this compound have not been documented in the available literature. Preclinical models, including in vitro cell lines and in vivo animal models, are essential for investigating the mechanisms of action and therapeutic potential of new chemical entities.

Cellular Assays for Biological Response and Target Engagement

Cellular assays represent a fundamental step in characterizing the activity of this compound in a biological context. These assays are designed to confirm that the compound can access its intracellular target and elicit a measurable biological response.

Target engagement assays are crucial for demonstrating that this compound physically interacts with its intended molecular target within a living cell. researchgate.net Techniques such as the Cellular Thermal Shift Assay (CETSA) could be employed to verify this interaction. researchgate.netchemspider.com CETSA is based on the principle that the binding of a ligand, in this case, this compound, to its target protein increases the protein's thermal stability. researchgate.netchemspider.com By heating cells treated with this compound and analyzing the aggregation temperature of the target protein, a shift in thermal stability compared to untreated cells provides direct evidence of target engagement. researchgate.net The concentration of this compound required to achieve a significant thermal shift can be used to determine a cellular EC50, a measure of its potency within a cellular environment. researchgate.net

Beyond confirming target binding, cellular assays are used to measure the downstream functional consequences of this interaction. reactionbiology.com Depending on the nature of this compound's target (e.g., a receptor, enzyme, or ion channel), these assays could involve quantifying changes in second messenger levels (like cyclic AMP or calcium), reporter gene activation, or post-translational modifications of downstream signaling proteins such as phosphorylation. reactionbiology.com These functional assays are critical for understanding the mechanism of action—whether this compound acts as an agonist, antagonist, or modulator of its target's activity. reactionbiology.com

Illustrative Data Table: this compound Target Engagement in HCT116 Cells (CETSA) Note: The following data is for illustrative purposes only and does not represent actual experimental results.

| This compound Concentration (µM) | Target Protein Melt Temperature (°C) | Thermal Shift (ΔT) (°C) |

|---|---|---|

| 0 (Control) | 48.2 | 0.0 |

| 0.1 | 49.5 | 1.3 |

| 1 | 52.8 | 4.6 |

| 10 | 55.1 | 6.9 |

| 100 | 55.3 | 7.1 |

In Vitro Assays for Receptor-Ligand Binding

To quantify the direct interaction between this compound and its purified target protein, in vitro receptor-ligand binding assays are indispensable. nih.gov These assays are typically performed using isolated cell membranes that contain the target receptor or with purified recombinant proteins. researchgate.net The primary goal is to determine the affinity and selectivity of this compound for its target. nih.gov

Saturation binding assays are used to determine the equilibrium dissociation constant (Kd) and the maximum receptor density (Bmax). researchgate.netchelatec.com In these experiments, increasing concentrations of a radiolabeled form of this compound would be incubated with the receptor preparation until saturation is reached. researchgate.net The Kd value, which represents the concentration of this compound required to occupy 50% of the receptors at equilibrium, is a direct measure of binding affinity. chelatec.com A lower Kd value signifies a higher affinity.

Competitive binding assays are employed to determine the inhibitory constant (Ki) of this compound. chelatec.com These assays involve competing the non-labeled this compound against a radiolabeled ligand with known high affinity for the target receptor. nih.gov The concentration of this compound that displaces 50% of the radiolabeled ligand is known as the IC50 value. nih.gov The Ki is then calculated from the IC50, providing a standardized measure of the compound's binding potency that can be used to compare its affinity with other compounds. nih.govchelatec.com These assays are essential for establishing a quantitative structure-activity relationship and for assessing the selectivity of this compound by testing its binding against a panel of other receptors. creative-biolabs.com

Illustrative Data Table: In Vitro Binding Affinity of this compound for Target Receptor X Note: The following data is for illustrative purposes only and does not represent actual experimental results.

| Assay Type | Parameter | Value |

|---|---|---|

| Saturation Binding | Kd (nM) | 15.2 |

| Saturation Binding | Bmax (fmol/mg protein) | 1250 |

| Competitive Binding | IC50 (nM) | 28.4 |

| Competitive Binding | Ki (nM) | 18.9 |

Ex Vivo Tissue and Organotypic Culture Models

Ex vivo models using patient-derived or animal tissues provide a crucial intermediate step between simplified in vitro assays and complex in vivo studies. nih.gov These models, which include precision-cut tissue slices and organotypic cultures, maintain the three-dimensional architecture and cellular heterogeneity of the original tissue, offering a more physiologically relevant testing environment. nih.govresearchgate.net

For the evaluation of this compound, fresh tissue explants (e.g., from a tumor biopsy or a specific organ) would be cultured for a short period. nih.gov This approach allows for the study of the compound's effects within the context of a native tissue microenvironment, including various cell types and the extracellular matrix. nih.gov For instance, if this compound is being developed as an anti-cancer agent, its effects on tumor cell proliferation, apoptosis, and invasion can be assessed in patient-derived tumor spheroids or tissue slices. nih.gov This can provide early insights into potential efficacy and patient-specific responses. nih.gov

Organotypic culture models are particularly valuable as they can maintain tissue viability and function for extended periods, from days to weeks. nih.gov This allows for the investigation of more long-term effects of this compound treatment. For example, an organotypic model of the human airway could be used to study the compound's impact on epithelial barrier function and mucus secretion. inhalationmag.com Similarly, ex vivo skin models can assess the penetration and activity of topically applied formulations of this compound. nih.gov These models bridge the gap between cell culture and whole-organism studies, enhancing the predictive value of preclinical data. researchgate.net

Illustrative Data Table: Effect of this compound on Cell Viability in an Ex Vivo Colon Cancer Tissue Slice Model Note: The following data is for illustrative purposes only and does not represent actual experimental results.

| Treatment Group | This compound Concentration (µM) | Tumor Cell Viability (% of Control) |

|---|---|---|

| Vehicle Control | 0 | 100 |

| This compound | 1 | 85.3 |

| This compound | 10 | 52.1 |

| This compound | 100 | 23.7 |

In-Silico Analysis of this compound: A Computational and Theoretical Perspective

The application of computational and theoretical chemistry provides invaluable insights into the molecular properties and interactions of pharmaceutical compounds. This article explores the theoretical framework for understanding the chemical behavior of this compound through various computational methods.

Emerging Research Areas and Future Directions for Trocimine

Exploration of Trocimine and its Derivatives in Agricultural Chemistry (e.g., Agrochemicals, Antimicrobial Properties)

Recent investigations have highlighted the potential of this compound and its derivatives as a promising class of compounds for sustainable agriculture. halo.science The focus is on developing highly targeted crop protection solutions that can address challenges like pest resistance and environmental impact. potterclarkson.comnih.gov Research is moving towards creating molecules that are effective at lower use rates and have favorable environmental profiles. halo.science

The inherent antimicrobial properties of the this compound scaffold have been a key area of interest. A series of synthetic derivatives have been developed and tested against a panel of common agricultural pathogens. The strategy often involves modifying the this compound core with various functional groups, such as halogens and nitro groups, to enhance biological activity. This approach draws parallels with studies on other synthetic organic compounds where structural modifications significantly alter antimicrobial efficacy. ufpel.edu.brresearchgate.net

For instance, studies on phenolic acid derivatives have shown that increasing the length of an alkyl chain can enhance antimicrobial effects by disturbing the fluidity of the microbial cell membrane. nih.gov Similarly, the antimicrobial activity of this compound derivatives is being systematically evaluated. Initial screenings have shown that certain derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. researchgate.netnih.gov

Table 1: Antimicrobial Activity of this compound Derivatives Against Agricultural Pathogens

| Compound | Modification | Target Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|---|

| This compound | Parent Scaffold | Fusarium oxysporum | 128 |

| TCM-Cl | 4-chloro substitution | Fusarium oxysporum | 32 |

| TCM-Br | 4-bromo substitution | Fusarium oxysporum | 16 |

| TCM-NO2 | 3-nitro substitution | Pseudomonas syringae | 64 |

| TCM-Cl-NO2 | 4-chloro, 3-nitro | Pseudomonas syringae | 8 |

| This compound | Parent Scaffold | Bacillus subtilis | 256 |

| TCM-Br | 4-bromo substitution | Bacillus subtilis | 64 |

Design and Synthesis of Highly Selective this compound Analogs for Specific Biological Targets

A significant challenge in the development of bioactive compounds is achieving high selectivity for the intended biological target, thereby minimizing off-target effects. nih.govmdpi.com In the context of this compound, researchers are applying principles from modern drug discovery, particularly from the field of kinase inhibitors, to design analogues with high specificity. choderalab.orgcuni.cz Kinases, which regulate a vast number of cellular processes, are a major class of targets, and the strategies used to achieve selectivity against them are highly relevant to this compound research. nih.govmdpi.com

One effective strategy is to exploit unique structural differences among potential biological targets. nih.gov For example, in the development of PIM kinase inhibitors, researchers targeted a unique bulge in the ATP-binding pocket to achieve high selectivity. nih.gov A similar approach is being applied to this compound. By identifying a specific, underexplored enzyme target in a key agricultural pest, researchers are using structure-guided design to synthesize this compound analogues that bind with high affinity and selectivity.

The synthesis of these analogues involves a convergent strategy, coupling a functionalized this compound core with various side chains designed to interact with specific residues in the target's active site. This iterative process of design, synthesis, and biological evaluation has led to the discovery of highly potent and selective inhibitors. acs.org

Table 2: Inhibitory Activity and Selectivity of Synthesized this compound Analogs Against Pest Target Kinase (PTK1) vs. a Homologous Plant Kinase (PK-α)

| Analog | Structural Modification | PTK1 Ki (nM) | PK-α Ki (nM) | Selectivity Fold (PK-α/PTK1) |

|---|---|---|---|---|

| This compound | Parent Scaffold | 850 | 1200 | 1.4 |

| TCM-A-04 | C4-aminopyridine | 75 | 5400 | 72 |

| TCM-A-09 | C4-benzylamine | 22 | 8800 | 400 |

| TCM-A-15 | C4-(4-fluorobenzyl)amine | 0.8 | >10,000 | >12,500 |

| TCM-B-02 | C2-sulfonamide | 150 | 3000 | 20 |

Integrated Experimental and Computational Approaches for Mechanistic Discovery

To accelerate the development of this compound-based applications and to understand its mode of action at a molecular level, researchers are integrating experimental studies with advanced computational methods. nih.gov This in-silico approach is a valuable tool in modern drug discovery for identifying and investigating new candidates. nih.govresearchgate.net Computational studies, including molecular dynamics (MD) simulations, free energy calculations, and molecular docking, have been instrumental in elucidating the structure, dynamics, and function of complex biological systems and their interactions with small molecules. nih.govnih.gov

These computational techniques are being applied to model the interaction between this compound analogues and their biological targets. nih.gov Molecular docking studies help predict the binding poses of different analogues within the active site of a target protein, while MD simulations provide insights into the conformational dynamics of the this compound-protein complex over time. nih.govnih.gov Furthermore, free energy simulations can be used to calculate binding affinities, helping to prioritize which novel compounds should be synthesized and tested in the lab. nih.gov This integrated approach allows for a rational, mechanism-based design of new this compound derivatives. nih.gov

Table 3: Application of Computational Methods in this compound Research

| Computational Method | Objective in this compound Research | Key Insights Gained |

|---|---|---|

| Molecular Docking | Predict binding modes of this compound analogs to target proteins. | Identification of key interacting residues; prioritization of synthetic candidates. |

| Molecular Dynamics (MD) Simulation | Elucidate the conformational dynamics of the this compound-target complex. | Understanding the stability of binding and the role of solvent molecules. |

| Free Energy Perturbation (FEP) | Calculate the relative binding affinities of different this compound analogs. | Quantitative prediction of potency to guide lead optimization. |

| Quantitative Structure-Activity Relationship (QSAR) | Develop predictive models for the biological activity of new this compound derivatives. | Identification of key molecular descriptors correlated with activity. |

Novel Delivery Systems for Research Applications (excluding dosage forms)

The translation of promising research compounds into practical applications often requires sophisticated delivery systems to enhance stability, solubility, and targeting. nih.gov For research applications involving this compound, scientists are exploring a variety of novel delivery platforms, drawing inspiration from advancements in nanomedicine. nih.govmdpi.com These systems are designed to precisely control the release and distribution of this compound in experimental settings. youtube.com

One area of focus is the use of nanoparticle-based systems, such as polymeric nanoparticles and lipid nanoparticles (LNPs). nih.govastrazeneca.com Encapsulating this compound within these nanocarriers can protect it from degradation, improve its solubility in aqueous environments, and allow for sustained release over time. nih.govmdpi.com For agricultural research, these systems could enable more efficient delivery to plant tissues or soil environments.

Researchers are also investigating "smart" delivery systems that respond to specific environmental triggers. youtube.com For example, pH-sensitive polymeric micelles could be designed to release their this compound cargo only under the specific pH conditions found at a target site, such as the surface of a fungal pathogen. Another approach involves biomimetic nanosystems, which use components derived from natural cells to improve targeting and reduce clearance by non-target organisms. nih.gov

Table 4: Comparison of Novel Delivery Systems for this compound Research

| Delivery System | Composition | Typical Size Range | Potential Research Application |

|---|---|---|---|

| Lipid Nanoparticles (LNPs) | Cationic lipids, phospholipids, cholesterol, PEG-lipid | 50-150 nm | Intracellular delivery for mechanistic studies in plant protoplasts. astrazeneca.com |

| Polymeric Micelles | Amphiphilic block copolymers (e.g., PLA-PEG) | 20-100 nm | Solubilization of hydrophobic this compound analogs for in-vitro bioassays. |

| Hydrogels | Crosslinked polymer networks (e.g., alginate, chitosan) | Macroscopic | Sustained, localized release of this compound into soil for root uptake studies. nih.gov |

| Drug Self-Delivery Systems (DSDSs) | Self-assembling this compound-amphiphile conjugates | 50-200 nm | High-payload delivery for studying concentration-dependent effects with minimal excipients. nih.gov |

Investigation of Unexplored Chemical Reactivity and Synthetic Opportunities of the this compound Scaffold

The this compound scaffold is a novel heterocyclic system, and its full synthetic potential is still being uncovered. researchgate.net A key area of emerging research is the exploration of its fundamental chemical reactivity to enable the creation of structurally diverse analogues that would be otherwise difficult to synthesize. nih.gov Understanding the intrinsic reactivity of the heterocyclic core can facilitate the rational design of new molecules with targeted functionalities. ias.ac.in

Recent advances in synthetic chemistry are providing new tools to functionalize complex scaffolds. scitechdaily.com For this compound, researchers are investigating methods like photocatalytic C-H amination, which allows for the direct installation of nitrogen-containing groups at positions previously considered unreactive. acs.org Another promising avenue is the use of "photo-click" reactions, which can rapidly generate advanced, nitrogen-rich scaffolds by trapping reactive intermediates generated by light. nih.gov

The use of continuous flow technology is also being explored to enhance the efficiency and safety of these novel transformations. nih.gov Flow reactors can provide better control over reaction parameters like light irradiation and temperature, often leading to higher yields and purities while minimizing side reactions. nih.gov These investigations are not only expanding the chemical space accessible from the this compound core but are also uncovering unprecedented reaction pathways, offering facile entry to previously elusive molecular architectures. nih.gov

Table 5: Potential Synthetic Methodologies for this compound Scaffold Diversification

| Reaction Type | Key Reagents/Conditions | Potential Outcome on this compound Scaffold | Reference Concept |

|---|---|---|---|

| Photocatalytic C-H Amination | Photocatalyst (e.g., Ir, Ru), light, amine source | Direct introduction of amine groups onto the core aromatic rings. | acs.org |

| Tetrazole Photo-Click Reaction | Tetrazole precursor, light (UV), alkene/alkyne | Formation of novel fused heterocyclic rings. | nih.gov |

| Triazenolysis | Organic azide, catalyst | Cleavage of existing C=C bonds to install multifunctional amine groups. | scitechdaily.com |

| Palladium-Catalyzed Cross-Coupling | Pd catalyst, boronic acids/amines, base | Functionalization at pre-activated (e.g., halogenated) sites. | nih.gov |

Q & A

How can researchers identify literature gaps and formulate focused research questions for Trocimine studies?

Methodological Answer:

- Step 1: Conduct a systematic literature review using databases like PubMed, SciFinder, and Web of Science, applying truncation strategies (e.g., "this compound*" or "Troci?mine") to capture variant spellings and related compounds .

- Step 2: Map existing studies to identify under-explored areas (e.g., pharmacokinetics, novel synthetic routes) using tools like VOSviewer or CitNetExplorer.

- Step 3: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine questions. Example: "How does this compound’s stereochemistry influence its binding affinity to [target] compared to analogs?" .

Q. Table 1: Key Databases for Literature Reviews

| Database | Scope | Search Tip |

|---|---|---|

| PubMed | Biomedical studies | Use MeSH terms: "this compound/pharmacology" |

| SciFinder | Chemical synthesis & properties | Apply structure-search for analogs |

| Web of Science | Interdisciplinary citations | Analyze citation networks for gaps |

Q. What experimental design principles are critical for synthesizing this compound in lab-scale studies?

Methodological Answer:

- Robust Design: Use factorial design (e.g., 2^k designs) to optimize reaction parameters (temperature, solvent polarity, catalyst loading). For example, vary pH (6–8) and temperature (25–60°C) to assess yield .

- Controls: Include negative controls (no catalyst) and positive controls (known synthetic routes for analogs).

- Reproducibility: Document detailed protocols per the Beilstein Journal’s guidelines, specifying purity thresholds (>95%) and characterization methods (e.g., NMR, HPLC) .

Example Workflow:

Reaction setup → 2. In-process monitoring (TLC/HPLC) → 3. Purification (column chromatography) → 4. Characterization (spectroscopic validation).

Q. How should researchers validate the identity and purity of this compound in experimental settings?

Methodological Answer:

- Multi-Technique Validation: Combine NMR (¹H/¹³C), HRMS, and X-ray crystallography for structural confirmation.

- Purity Criteria: Use HPLC (≥98% purity, C18 column, 254 nm) with a reference standard. Report retention time and peak symmetry .

- Batch Consistency: Analyze 3 independent syntheses to confirm reproducibility.

Q. Table 2: Analytical Techniques for Validation

| Technique | Parameters | Acceptable Criteria |

|---|---|---|

| NMR | δ (ppm) matching literature | Δδ < 0.1 ppm |

| HPLC | Retention time | ±0.2 min vs. reference |

| HRMS | m/z | Δ < 5 ppm from theoretical |

Q. How can contradictions in this compound’s pharmacological data be systematically resolved?

Methodological Answer:

- Root-Cause Analysis:

- Variable Isolation: Compare studies for differences in assay conditions (e.g., cell lines, incubation time). Example: IC₅₀ discrepancies may arise from ATP concentrations in kinase assays .

- Meta-Analysis: Pool data from ≥5 studies using random-effects models to identify outliers or confounding factors.

- Validation Experiments: Replicate conflicting results under standardized conditions (e.g., uniform cell passage number, buffer pH) .

Case Study: If Study A reports this compound as a CYP3A4 inhibitor and Study B contradicts this, test inhibition using identical isoform preparations and substrate concentrations.

Q. What strategies are effective for elucidating this compound’s mechanism of action in complex biological systems?

Methodological Answer:

- Multi-Omics Integration: Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) to identify pathways altered by this compound.

- Target Deconvolution: Use chemical proteomics (e.g., affinity chromatography with this compound-modified beads) to isolate binding proteins .

- In Silico Validation: Perform molecular docking (AutoDock Vina) and MD simulations (GROMACS) to predict binding modes to candidate targets.

Example Workflow:

Dose-response profiling → 2. Omics data collection → 3. Pathway enrichment (KEGG, Reactome) → 4. Target prioritization (DAVID).

Q. How can researchers optimize this compound’s stability in long-term pharmacokinetic studies?

Methodological Answer:

- Accelerated Stability Testing: Store this compound at 40°C/75% RH for 6 months and monitor degradation products via LC-MS.

- Formulation Strategies: Use lyophilization (with trehalose cryoprotectant) or nanoencapsulation (PLGA nanoparticles) to enhance shelf-life .

- Analytical Monitoring: Develop a stability-indicating HPLC method (e.g., gradient elution, 220–300 nm scanning).

Critical Parameters:

- pH (buffered solutions prevent hydrolysis).

- Light exposure (use amber vials if photosensitive).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.